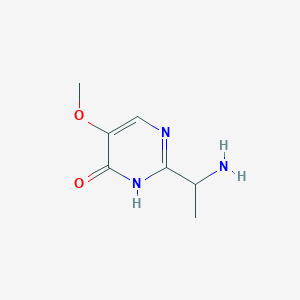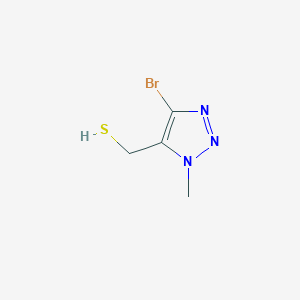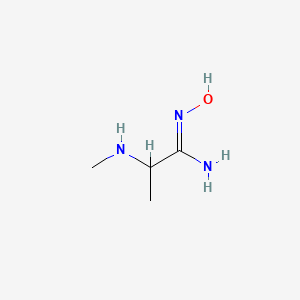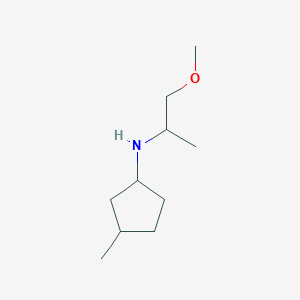![molecular formula C12H25N3O B13315273 1-amino-N-[3-(dimethylamino)propyl]cyclohexane-1-carboxamide](/img/structure/B13315273.png)
1-amino-N-[3-(dimethylamino)propyl]cyclohexane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-amino-N-[3-(dimethylamino)propyl]cyclohexane-1-carboxamide is a chemical compound with a complex structure that includes a cyclohexane ring, an amino group, and a dimethylamino propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-amino-N-[3-(dimethylamino)propyl]cyclohexane-1-carboxamide typically involves the reaction of cyclohexanecarboxylic acid with 3-(dimethylamino)propylamine. The reaction is carried out under controlled conditions, often using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide to facilitate the formation of the amide bond .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 1-amino-N-[3-(dimethylamino)propyl]cyclohexane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and dimethylamino groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogenating agents or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
1-amino-N-[3-(dimethylamino)propyl]cyclohexane-1-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-amino-N-[3-(dimethylamino)propyl]cyclohexane-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 3-(dimethylamino)-1-propylamine
- 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide
- 3,3′-iminobis(N,N-dimethylpropylamine)
Uniqueness: 1-amino-N-[3-(dimethylamino)propyl]cyclohexane-1-carboxamide is unique due to its specific structural features, such as the cyclohexane ring and the combination of amino and dimethylamino groups. These features confer distinct chemical properties and reactivity, making it valuable for specialized applications .
Properties
Molecular Formula |
C12H25N3O |
|---|---|
Molecular Weight |
227.35 g/mol |
IUPAC Name |
1-amino-N-[3-(dimethylamino)propyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C12H25N3O/c1-15(2)10-6-9-14-11(16)12(13)7-4-3-5-8-12/h3-10,13H2,1-2H3,(H,14,16) |
InChI Key |
MFWSHHKRDSRZEB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNC(=O)C1(CCCCC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




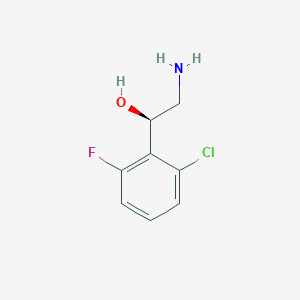


![2-Methyl-N-[3-(methylsulfanyl)phenyl]oxolan-3-amine](/img/structure/B13315227.png)

![(2E)-3-[5-(3-Methoxy-3-oxopropyl)furan-2-YL]prop-2-enoic acid](/img/structure/B13315242.png)

